molecular formula C7H10N2O2S B1441557 Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate CAS No. 1354962-55-2

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B1441557
CAS No.: 1354962-55-2
M. Wt: 186.23 g/mol
InChI Key: DRXDLAQPPGZDMH-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate ( 1354962-55-2) is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This organic building block features a 1,3-thiazole core, a five-membered aromatic ring containing nitrogen and sulfur, which is substituted with a methyl carboxylate group at the 5-position and an ethylamino group at the 2-position. The SMILES notation for this compound is CCNc1ncc(C(=O)OC)s1 . This structure is part of a broader class of 1,3-thiazole carboxylates known for their significant utility in medicinal chemistry and drug discovery research. Compounds based on the 1,3-thiazole-5-carboxylate scaffold have been identified as key intermediates and final targets in the synthesis of biologically active molecules . For instance, closely related thiazole derivatives have been explored as inhibitors of kinesin motor proteins like HSET (KIFC1), which is a potential target in cancer research, particularly for tumors with amplified centrosomes . Other structural analogues, such as dihydrothiazole carboxylate esters, have been synthesized and investigated for their potential biological activities, highlighting the importance of this heterocyclic system in developing new therapeutic agents . The synthetic versatility of the methyl ester and ethylamino functional groups allows for further chemical modifications, making this compound a valuable scaffold for constructing diverse chemical libraries. Researchers utilize this and similar thiazole carboxylates in the design and development of novel compounds for pharmacological evaluation, including investigations into anti-inflammatory and analgesic properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-8-7-9-4-5(12-7)6(10)11-2/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXDLAQPPGZDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Synthetic Method: Thiourea and β-Keto Ester Route

The classical approach involves the reaction of thiourea with a β-keto ester, such as methyl acetoacetate, to form the thiazole ring through a cyclocondensation mechanism. The process generally follows these steps:

  • Step 1: Nucleophilic attack of thiourea on the β-keto ester carbonyl carbon.
  • Step 2: Cyclization and ring closure to form the 1,3-thiazole core.
  • Step 3: Introduction of the ethylamino group at position 2, typically by substitution or reductive amination on the intermediate.

This method is well-documented and provides moderate to good yields but may require multiple purification steps.

One-Pot Synthesis Using Thioamides or Thioureas and 2-Chloro-1,3-Dicarbonyl Compounds

A more efficient and streamlined approach involves a one-pot synthesis where 2-chloro-1,3-dicarbonyl compounds react directly with thioureas or thioamides in ionic liquids or suitable solvents. This method offers:

  • Advantages: Simplified procedure, fewer purification steps, and improved overall yields.
  • Mechanism: The 2-chloro-1,3-dicarbonyl compound undergoes nucleophilic substitution by the sulfur atom of thiourea, followed by cyclization to form the thiazole ring.
  • Functionalization: The ethylamino substituent can be introduced either prior or post-cyclization depending on the starting materials used.

This method has been reported to avoid the need for extraction and chromatography, thus enhancing operational simplicity.

Microwave-Assisted and Environmentally Benign Methods

Recent advancements have focused on greener and faster synthesis protocols:

  • Microwave Irradiation: Using microwave energy to accelerate the reaction of thioureas with α-haloketones or β-keto esters in solvents like PEG-400 with water as a green solvent.
  • Benefits: High yields (84–89%), short reaction times (28–34 minutes), and avoidance of toxic reagents such as α-haloketones.
  • Reaction Conditions: Typically performed at 80–85 °C under microwave irradiation with PEG-400 as solvent.

These methods align with green chemistry principles, reducing environmental impact and improving synthetic efficiency.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield Range (%) Advantages References
Thiourea + β-keto ester cyclocondensation Thiourea, methyl acetoacetate Reflux in ethanol or similar solvent Moderate (50-70) Well-established, straightforward
One-pot synthesis with 2-chloro-1,3-dicarbonyls Thiourea or thioamide, 2-chloro-1,3-dicarbonyl Ionic liquids or EtOH, mild heating Moderate to high (60-85) Simple, avoids chromatography, efficient
Microwave-assisted synthesis Thiourea, α-haloketones, PEG-400 Microwave irradiation, 80–85 °C, 30 min High (84-89) Fast, green solvent, high yield
Solid-phase synthesis (for thiazole derivatives) Resin-bound intermediates Multi-step, solid-phase peptide synthesis Moderate (9% overall for multi-step) High purity, automation potential

Research Findings and Notes

  • The classical thiourea and β-keto ester route remains a reliable method but may involve longer reaction times and more complex purification.
  • One-pot methods using ionic liquids or ethanol simplify synthesis and improve yields, making them attractive for scale-up.
  • Microwave-assisted protocols demonstrate significant improvements in reaction speed and environmental friendliness without sacrificing yield.
  • The ethylamino substituent can be introduced via direct substitution or through the use of ethyl-substituted thiourea derivatives.
  • The choice of method depends on available reagents, desired scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution to yield derivatives with enhanced properties.
Reaction TypeDescription
OxidationForms sulfoxides or sulfones.
ReductionConverts to thiazolidine derivatives.
Nucleophilic SubstitutionLeads to various substituted derivatives.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. It has been shown to inhibit bacterial cell wall synthesis, which is vital for its antimicrobial effects .
  • Anticancer Activity : Studies have demonstrated that thiazole derivatives exhibit promising anticancer properties. For instance, certain analogues synthesized from this compound showed significant cytotoxicity against various cancer cell lines .

Medicine

  • Pharmaceutical Development : The compound is being investigated as a lead compound in the development of new pharmaceuticals aimed at treating infectious diseases and cancer. Its unique structure allows for modifications that can enhance efficacy and reduce side effects .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that the compound was effective against strains such as Staphylococcus aureus and Escherichia coli, demonstrating potential for clinical application in treating resistant infections.

Case Study 2: Anticancer Research

In another investigation, derivatives of this compound were synthesized and tested for their anticancer properties using the MTT assay. The results showed that several compounds had IC50 values below 30 µM against human melanoma cells, indicating strong potential for further development into cancer therapeutics .

Mechanism of Action

The mechanism of action of methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can engage in various interactions with enzymes, receptors, and other biomolecules, leading to modulation of their activity . For instance, the compound may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Ethylamino (2), methyl ester (5) C₇H₁₀N₂O₂S 186.23 Secondary amine, ester
Methyl 2-(tert-Boc-amino)-1,3-thiazole-5-carboxylate tert-Boc-amino (2), methyl ester (5) C₁₀H₁₄N₂O₄S 258.29 Protected amine, ester
Ethyl 2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethylimino (2), methyl (4), ethyl ester (5) C₁₀H₁₆N₂O₂S 228.31 Imine, ester, dihydrothiazole
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate Diphenylamino (2), phenyl (4), methyl ester (5) C₂₃H₁₉N₃O₂S 401.48 Aromatic amine, ester

Key Observations :

  • Ester Group : Methyl esters (vs. ethyl) reduce steric hindrance, favoring solubility in polar solvents.

Key Observations :

  • Efficiency : One-pot methods (e.g., for dihydrothiazoles) achieve high yields (~70–90%), while protected amines (tert-Boc) require multi-step protocols .
  • Scalability : Ethyl ester derivatives are more commonly synthesized at scale due to established routes .

Key Observations :

  • Drug Development : The tert-Boc derivative’s role in Dasatinib highlights thiazoles’ importance in oncology .
  • SAR Studies: Bulky substituents (e.g., diphenylamino) are linked to enhanced antifungal activity in analogs .

Physical and Chemical Properties

Table 4: Comparative Physicochemical Data

Compound Name Solubility Melting Point (°C) Crystallographic Data (If Available)
This compound Soluble in DMSO, methanol Not reported Not available in evidence
Methyl 2-(tert-Boc-amino)-1,3-thiazole-5-carboxylate Soluble in THF, chloroform 120–122 Triclinic, space group P1, Z = 2
Ethyl 2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Soluble in ethyl acetate 85–87 Not reported
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate Low water solubility 180–182 Monoclinic, space group P2₁/c, Z = 4

Key Observations :

  • Crystallography: Bulky substituents (e.g., phenyl groups) favor stable monoclinic packing .
  • Solubility : Methyl esters generally exhibit better polar solvent compatibility than ethyl analogs .

Biological Activity

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its potential in various fields such as antimicrobial, antifungal, and anticancer research, supported by case studies and detailed research findings.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced production of reactive oxygen species (ROS), making it a candidate for antioxidant therapies .
  • Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It was tested against several pathogens:

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus4.51Moderate antibacterial
Escherichia coli8.00Moderate antibacterial
Candida albicans4.01Moderate antifungal
Aspergillus niger4.23Moderate antifungal

These results suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (μM) Effect
A549 (lung adenocarcinoma)7.50Cytotoxic
NIH/3T3 (embryoblast)6.00Cytotoxic

The compound's mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development .

Case Studies and Research Findings

  • Xanthine Oxidase Inhibition : A study on derivatives of thiazole reported that compounds similar to this compound exhibited xanthine oxidase inhibitory activities with IC50 values ranging from 3.6 to 9.9 μM. This suggests potential use in gout treatment due to reduced uric acid levels .
  • Antioxidant Properties : Another investigation highlighted the antioxidant capacity of thiazole derivatives, indicating that this compound could protect cells from oxidative stress by scavenging free radicals .

Q & A

Q. What synthetic strategies are commonly employed for the preparation of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate?

A typical synthesis involves cyclocondensation of thiourea derivatives with α-haloketones or esters under reflux conditions. For example, thiazole rings can be constructed by reacting methyl 2-aminothiazole-5-carboxylate with ethylamine derivatives in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or via nucleophilic substitution. Solvents such as THF or acetic acid are often used, with catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance reactivity . Yield optimization may require controlled temperature gradients and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the ethylamino substituent and ester carbonyl groups. For instance, the ethylamino proton signals typically appear as a triplet near δ 1.2–1.4 ppm (CH3_3) and a quartet around δ 3.3–3.5 ppm (CH2_2) .
  • IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O) are observed at ~1700–1750 cm1^{-1}, while the thiazole ring C=N bond appears near 1600 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, aiding in structural validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example, in related thiazole derivatives, the thiazole ring is planar, with intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the conformation . Data refinement using SHELXL software (via least-squares minimization) can resolve disorder in substituents, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking) .

Q. What computational approaches are used to analyze thiazole ring puckering and its impact on reactivity?

Puckering coordinates, as defined by Cremer and Pople, quantify out-of-plane deviations in non-planar rings . For five-membered thiazoles, the puckering amplitude (q) and phase angle (φ) are calculated using DFT methods (e.g., B3LYP/6-311++G(d,p)) to model energy minima. Molecular dynamics simulations further predict how puckering affects steric hindrance in catalytic binding sites .

Q. How do intermolecular interactions influence the crystal packing of this compound?

Hydrogen-bonding networks (e.g., N–H⋯N or C–H⋯O) often form centrosymmetric dimers, as observed in crystal structures of similar compounds. These interactions are critical for lattice stability and can be visualized using Mercury software. Weak van der Waals forces between ethyl groups and aromatic systems may also contribute to layered packing motifs .

Q. What methodologies address contradictions in biological activity data for thiazole derivatives?

  • Dose-Response Studies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer) to isolate pH-dependent activity variations .
  • Structure-Activity Relationship (SAR) Modeling : QSAR models correlate electronic parameters (e.g., Hammett σ) with bioactivity, resolving discrepancies between in vitro and in vivo results .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins, identifying steric clashes or electrostatic mismatches in conflicting datasets .

Methodological Tables

Table 1: Key Crystallographic Data for this compound Derivatives

ParameterValue (Example)Reference
Bond length (C–S)1.71 Å
Dihedral angle (thiazole)0.5° deviation from planarity
Hydrogen bond (N–H⋯O)2.89 Å, 158°

Table 2: Optimized Reaction Conditions for Thiazole Synthesis

ConditionImpact on YieldReference
Reflux in acetic acid75–85% yield
DMAP catalysis+15% efficiency
Solvent (THF vs. DCM)THF preferred for polar intermediates

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate
Reactant of Route 2
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Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

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